molecular formula C7H8N2O B14262483 1-Diazoniohept-1-en-6-yn-2-olate CAS No. 139885-08-8

1-Diazoniohept-1-en-6-yn-2-olate

Cat. No.: B14262483
CAS No.: 139885-08-8
M. Wt: 136.15 g/mol
InChI Key: RLBKFEZYCKXVDC-UHFFFAOYSA-N
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Description

1-Diazoniohept-1-en-6-yn-2-olate is an organic compound with the molecular formula C₇H₈N₂O. This compound is part of the diazonium salts family, which are known for their versatility in organic synthesis and material science. The unique structure of this compound, featuring a diazonium group and an enynolate moiety, makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Diazoniohept-1-en-6-yn-2-olate can be synthesized through the diazotization of the corresponding aniline derivative. The process involves the reaction of the aniline with a nitrite source, such as sodium nitrite, in the presence of an acid, typically hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt formed .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but is scaled up using continuous flow reactors. This method enhances the safety and efficiency of the process by controlling the reaction conditions more precisely and reducing the risk of decomposition of the diazonium salt .

Chemical Reactions Analysis

Types of Reactions: 1-Diazoniohept-1-en-6-yn-2-olate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, leading to the formation of substituted derivatives.

    Coupling Reactions: It can participate in coupling reactions with phenols or amines to form azo compounds, which are valuable in dye synthesis.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Diazoniohept-1-en-6-yn-2-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Diazoniohept-1-en-6-yn-2-olate involves the formation of reactive intermediates through the cleavage of the diazonium group. These intermediates can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

139885-08-8

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

1-diazohept-6-yn-2-one

InChI

InChI=1S/C7H8N2O/c1-2-3-4-5-7(10)6-9-8/h1,6H,3-5H2

InChI Key

RLBKFEZYCKXVDC-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC(=O)C=[N+]=[N-]

Origin of Product

United States

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